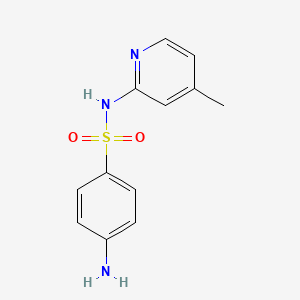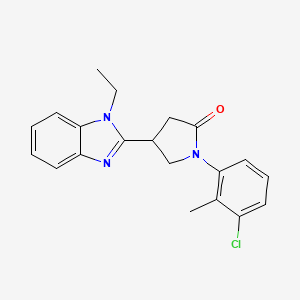
1-(2-Phenylacetyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylacetyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H17NO3 . It is an important synthetic fragment for designing drugs .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The Knoevenagel Condensation is a reaction that could be relevant to this compound. In this reaction, an enol intermediate is formed initially. This enol reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Physical And Chemical Properties Analysis
The physical state of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid is solid. It has a predicted melting point of 157.92° C and a predicted boiling point of 478.2° C at 760 mmHg. The predicted density is 1.2 g/cm^3 and the predicted refractive index is n20D 1.57 .Wissenschaftliche Forschungsanwendungen
Orally Active and Potent Inhibitors of γ-Aminobutyric Acid Uptake
Research has identified a class of piperidinecarboxylic acids as potent inhibitors of [3H]GABA uptake by neurons and glia in vitro, highlighting their potential as specific GABA-uptake inhibitors. These compounds, including N-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid, exhibit anticonvulsant activity in rodents, suggesting their relevance in developing treatments for neurological disorders (Ali et al., 1985).
Aurora Kinase Inhibitor
A compound with a structure related to piperidine-4-carboxylic acid has been identified as an inhibitor of Aurora A kinase, indicating its potential use in cancer treatment. This highlights the role of piperidine derivatives in the development of targeted therapies for cancer (ロバート ヘンリー,ジェームズ, 2006).
Neuromediator Analogs
The synthesis of cis and trans isomers of 2,3-piperidine dicarboxylic acids from 2-phenylglycinol demonstrates the chemical versatility of piperidine derivatives. These compounds serve as neuromediator analogs, underscoring the importance of piperidine structures in mimicking or modifying biological activity (Agami et al., 1995).
Synthesis, Characterization, and Application of Fe3O4-SA-PPCA
Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles have been developed for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. This research illustrates the application of piperidine derivatives in catalysis, offering a reusable catalyst for organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).
Potent and Selective Carboxylic Acid-Based Inhibitors of Matrix Metalloproteinases
A novel series of carboxylic acids containing a substituted piperidine have been synthesized to inhibit matrix metalloproteinases (MMPs) with low nanomolar potency. These compounds illustrate the potential of piperidine derivatives in developing selective inhibitors for therapeutic applications, particularly in treating conditions related to MMP activity (Pikul et al., 2001).
Wirkmechanismus
Target of Action
The primary target of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid is GABA (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.
Mode of Action
1-(2-Phenylacetyl)piperidine-3-carboxylic acid acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect of GABA on neuronal excitability.
Zukünftige Richtungen
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-(2-phenylacetyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(9-11-5-2-1-3-6-11)15-8-4-7-12(10-15)14(17)18/h1-3,5-6,12H,4,7-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFNOURPIVBRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylacetyl)piperidine-3-carboxylic acid | |
CAS RN |
1017381-24-6 |
Source


|
| Record name | 1-(2-phenylacetyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2931768.png)
![6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2931769.png)
![4-[(6-Phenylpyrimidin-4-yl)oxymethyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B2931770.png)
![N-[(4-Ethylphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2931771.png)




![N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2931776.png)


